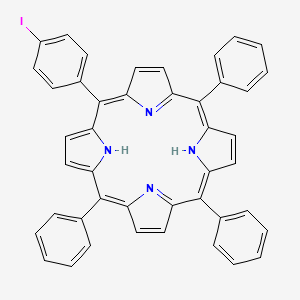
5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core can be synthesized using the Adler-Longo method, which involves the condensation of pyrrole with an aldehyde under acidic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of the porphyrin with 4-iodophenylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile.
Oxidation and Reduction Reactions: The porphyrin core can undergo oxidation and reduction reactions, which can alter its electronic properties and reactivity.
Common Reagents and Conditions
Palladium-Catalyzed Reactions: Palladium catalysts are commonly used in the synthesis and modification of this compound, particularly in coupling reactions.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used to modify the porphyrin core, such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodophenyl group can yield a variety of substituted porphyrins, while oxidation and reduction reactions can lead to changes in the oxidation state of the porphyrin core.
Aplicaciones Científicas De Investigación
5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex porphyrin derivatives and as a catalyst in various chemical reactions.
Biology: Its ability to mimic natural porphyrins makes it useful in studying biological processes such as oxygen transport and electron transfer.
Industry: It can be used in the development of new materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine depends on its specific application. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells. The molecular targets and pathways involved in this process include cellular membranes, proteins, and DNA.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution but lacking the porphyrin core.
Tetraphenylporphyrin: A porphyrin derivative without the iodophenyl group.
Uniqueness
5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine is unique in that it combines the properties of both the iodophenyl group and the porphyrin core. This combination allows it to participate in a wider range of chemical reactions and makes it useful in diverse applications, from catalysis to medicine.
Propiedades
Fórmula molecular |
C44H29IN4 |
|---|---|
Peso molecular |
740.6 g/mol |
Nombre IUPAC |
5-(4-iodophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H29IN4/c45-32-18-16-31(17-19-32)44-39-26-24-37(48-39)42(29-12-6-2-7-13-29)35-22-20-33(46-35)41(28-10-4-1-5-11-28)34-21-23-36(47-34)43(30-14-8-3-9-15-30)38-25-27-40(44)49-38/h1-27,46,49H |
Clave InChI |
YDPMYRNFKDQEMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)I)C=C4)C9=CC=CC=C9)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13662844.png)


![[5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13662873.png)
![5-[4-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13662874.png)
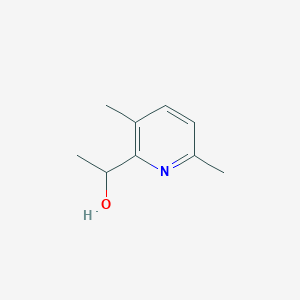
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide](/img/structure/B13662885.png)

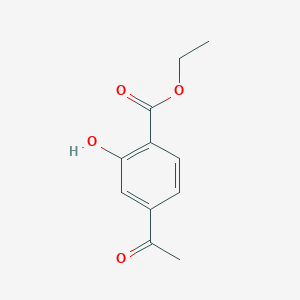
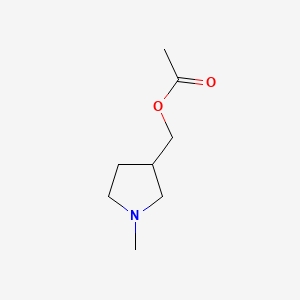
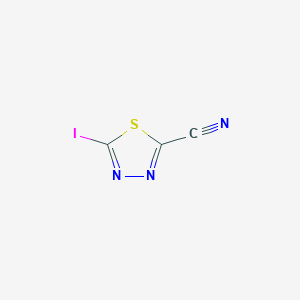
![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13662927.png)
![(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13662935.png)
![3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13662937.png)
